molecular formula C14H26N2O3S B6791009 N-(2-cyclohexylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide

N-(2-cyclohexylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide

Cat. No.: B6791009
M. Wt: 302.44 g/mol
InChI Key: UUIXXXYOEBENLY-UHFFFAOYSA-N
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Description

N-(2-cyclohexylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

IUPAC Name

N-(2-cyclohexylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c17-14(12-16-10-4-5-11-20(16,18)19)15-9-8-13-6-2-1-3-7-13/h13H,1-12H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIXXXYOEBENLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCNC(=O)CN2CCCCS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide typically involves the following steps:

    Formation of the dioxothiazinan ring: This can be achieved through the reaction of a suitable amine with a thioamide under controlled conditions.

    Attachment of the cyclohexylethyl group: This step involves the alkylation of the dioxothiazinan ring with a cyclohexylethyl halide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.

    Purification processes: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-cyclohexylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Modulating signaling pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

N-(2-cyclohexylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide can be compared with other acetamide derivatives, such as:

    N-(2-phenylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide: Differing by the presence of a phenylethyl group instead of a cyclohexylethyl group.

    N-(2-methylpropyl)-2-(1,1-dioxothiazinan-2-yl)acetamide: Differing by the presence of a methylpropyl group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.

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